(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Overview
Description
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C24H35N3O5 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Efficient Synthesis Method : A study by Choi Hyeong-Wook and Hyunik Shin (2008) in "Synlett" describes an efficient synthesis method for a related compound, TERT-butyl [(3 R,5 S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This method may offer insights for synthesizing (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Choi Hyeong-Wook & Hyunik Shin, 2008).
Diastereoselective Synthesis : Niall A. Anderson et al. (2016) reported in "Organic & biomolecular chemistry" a diastereoselective synthesis of a similar compound, which could be relevant for synthesizing the (3S,4R)-1-tert-butyl variant. This approach involves key steps like alkylation and asymmetric Rh-catalysed addition (Anderson et al., 2016).
Applications in Medicinal Chemistry
Idiopathic Pulmonary Fibrosis Treatment : A potential application in medicinal chemistry is highlighted in a study by Procopiou et al. (2018), where a similar compound was synthesized and investigated as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Osteoporosis Treatment : In the Journal of Medicinal Chemistry (2004), P. Coleman et al. identified compounds with a similar structure as potent antagonists for the αvβ3 receptor, which could be used in osteoporosis treatment (Coleman et al., 2004).
Chemical Synthesis and Properties
Synthesis of Related Compounds : R. Zong and R. Thummel (2005) in the "Journal of the American Chemical Society" explored the synthesis of related complexes, which might offer insights into the synthesis and properties of (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl) derivatives (Zong & Thummel, 2005).
Ligand Synthesis and Utilization : A study by R. Zong et al. (2008) in "The Journal of organic chemistry" discusses the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is related to the compound and may provide valuable insights (Zong, Zhou & Thummel, 2008).
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4R)-4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O5/c1-23(2,3)21(29)27-10-8-9-15-11-16(12-25-19(15)27)17-13-26(14-18(17)20(28)31-7)22(30)32-24(4,5)6/h11-12,17-18H,8-10,13-14H2,1-7H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNWUAFDKEFFW-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)[C@@H]3CN(C[C@H]3C(=O)OC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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